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Germanium nitride - 12065-36-0

Germanium nitride

Catalog Number: EVT-353318
CAS Number: 12065-36-0
Molecular Formula: Ge3N4
Molecular Weight: 273.9 g/mol
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Product Introduction

Description

Germanium nitride is a binary compound composed of germanium and nitrogen. It exists in several polymorphs, including α, β, and γ phases, each possessing unique crystal structures and properties [, , ]. In scientific research, Ge3N4 is primarily investigated as a potential material for semiconductor devices, gate dielectrics, and optical coatings due to its high dielectric constant, wide band gap, and thermal stability [, , ]. It also finds applications in photocatalysis for water splitting and as a component in advanced memory devices [, ].

Synthesis Analysis
  • Thermal Ammonolysis: This method involves reacting germanium dioxide (GeO2) with ammonia (NH3) at high temperatures (above 1123 K). This process typically results in the formation of β-Ge3N4 or a mixture of Ge, α-Ge3N4, and β-Ge3N4 depending on the reaction conditions [].
  • Plasma Nitridation: This technique utilizes nitrogen plasma to directly nitride germanium (Ge) substrates. Controlling the plasma conditions, such as temperature and gas composition, allows for the formation of Ge3N4 layers with different properties [, , , ].
  • Plasma Enhanced Chemical Vapor Deposition (PECVD): PECVD employs a plasma to enhance the chemical reaction between precursor gases, allowing for low-temperature deposition of amorphous Ge3N4 films. Common precursors include tetrakis(dimethylamido)germanium (Ge(NMe2)4) and ammonia plasma [].
  • High Pressure-High Temperature Synthesis: This method involves subjecting mixtures of silicon nitride (Si3N4) and Ge3N4 to high pressure (23 GPa) and high temperature (above 2000 °C), resulting in the formation of ternary silicon germanium nitrides with a spinel structure [].
  • Molten Salt Synthesis: This approach utilizes molten sodium (Na) as a reaction medium to synthesize ternary strontium germanium nitrides (Sr3Ge2N2, Sr2GeN2) from their constituent elements at 750 °C [, , , ].
Molecular Structure Analysis
  • α-Ge3N4: This phase exhibits a hexagonal structure, similar to α-Si3N4, with germanium atoms tetrahedrally coordinated to nitrogen atoms [].
  • β-Ge3N4: This polymorph also has a hexagonal structure, but with a different arrangement of Ge and N atoms compared to the α phase [, ].
  • γ-Ge3N4: This phase has a cubic spinel structure, which can be formed by shock wave compression of hexagonal Ge3N4 []. In this structure, silicon atoms preferentially occupy octahedral sites, while germanium atoms favor tetrahedral sites [].
Mechanism of Action
  • Gate Dielectric: Ge3N4 acts as an insulator, preventing current leakage between the gate electrode and the semiconductor channel in transistors [].
  • Photocatalyst: Ge3N4 absorbs UV light, generating electron-hole pairs that can participate in redox reactions, such as water splitting [].
  • Memory Device: Ge3N4 can trap charges, leading to a change in threshold voltage, enabling information storage in non-volatile memory devices [].
Physical and Chemical Properties Analysis
  • High Dielectric Constant: Ge3N4 possesses a relatively high dielectric constant (around 4.7–6.3), making it suitable for use as a gate dielectric in transistors [].
  • Wide Band Gap: The band gap of Ge3N4 ranges from 2.3 to 4.2 eV depending on its phase, indicating its potential as a wide-bandgap semiconductor [, , ].
  • Hardness: Spinel-structured γ-Ge3N4 has a high hardness (31 GPa), making it a potential hard coating material [].
  • Fracture Toughness: γ-Ge3N4 exhibits a fracture toughness of 2.3 MPa√m, indicating its ability to withstand crack propagation [].
Applications
  • Semiconductor Devices: Ge3N4 is investigated as a potential gate dielectric material for germanium-based transistors due to its high dielectric constant, wide band gap, and good interface properties with Ge [, , ]. It has shown promising results in reducing leakage current and improving device performance.
  • Optical Coatings: Ge3N4 films prepared by PECVD have potential applications as optical coatings due to their high refractive index and good transparency []. They can be used in anti-reflective coatings, optical filters, and other optical components.
  • Photocatalysis: β-Ge3N4 loaded with RuO2 nanoparticles acts as a photocatalyst for overall water splitting under UV irradiation []. This application highlights its potential for sustainable hydrogen production using solar energy.
  • Non-Volatile Memory Devices: Ge3N4 layers are used in non-volatile memory devices, such as chalcogenide random access memory (CRAM), to improve performance and durability [, ]. Its ability to trap charges allows for data storage.
  • Super-Resolution Near-Field Structure Discs: Ge3N4 interface layers enhance the readout durability of super-resolution near-field structure (super-RENS) discs by preventing sulfur atom diffusion and protecting the substrate from thermal damage [, ].
  • Lithium-Ion Battery Anodes: Ge3N4, along with GeO2 and GeP, has been investigated as a potential anode material for lithium-ion batteries []. Composites of Ge3N4 with reduced graphene oxide have shown promising electrochemical performance with high charge capacity.
  • Compound Description: Silicon nitride is a ceramic material known for its high strength, hardness, and thermal stability. It exists in three main crystalline forms: α, β, and γ, with the β-phase being the most thermodynamically stable. []
  • Relevance: Silicon nitride shares a similar tetrahedral structure and properties with germanium nitride. Both compounds are explored as potential gate insulator materials in transistors. [, , ] The complete solid solution between γ-Si3N4 and γ-Ge3N4 suggests potential for creating tunable band gap semiconductor materials. []
  • Compound Description: Tin nitride is another group 14 nitride with potential applications in electronic devices. Like silicon and germanium nitrides, it can be synthesized in the cubic spinel structure (γ-phase). []
  • Relevance: Tin nitride serves as a comparative material when studying the mechanical properties of spinel nitrides. Research comparing the hardness, elasticity, and fracture toughness of γ-Sn3N4 and γ-Ge3N4 helps understand the structure-property relationships in this class of materials. []
  • Compound Description: Germanium oxide is a common oxide of germanium, existing in both crystalline and amorphous forms. It finds applications in fiber optics and infrared optics due to its transparency in the infrared region. [, ]
  • Relevance: Germanium oxide often forms as an undesirable byproduct during the synthesis and processing of germanium nitride. [, ] Understanding the formation and properties of GeO2 is crucial for controlling the purity and performance of Ge3N4 in device applications. []
  • Compound Description: Hafnium dioxide is a high-k dielectric material widely used in advanced transistors due to its high dielectric constant and relatively large band gap. []
  • Relevance: HfO2 is explored as a gate dielectric material in conjunction with germanium nitride as an interfacial passivation layer in Ge-based metal-oxide-semiconductor (MOS) devices. [] This combination aims to improve the performance and stability of Ge-based transistors. [, ]
  • Compound Description: Germanium oxynitride refers to compounds containing germanium, oxygen, and nitrogen in varying ratios. These materials can be formed intentionally or unintentionally during the synthesis or processing of germanium nitride. [, ]
  • Relevance: The formation of a germanium oxynitride layer can impact the electrical properties and stability of Ge3N4-based devices. [, ] Research on controlling the formation and properties of GeOxNy is essential for optimizing the performance and reliability of Ge3N4-based devices. [, ]
  • Compound Description: Silicon germanium nitride represents a family of ternary compounds with variable silicon and germanium content. These materials can be synthesized in various forms, including thin films and nanowires. [, , ]
  • Relevance: Incorporating silicon into germanium nitride allows for tuning the material's band gap, potentially leading to new optoelectronic applications. [, , ] Research on SixGe1-xNy explores the relationship between composition, structure, and properties for developing novel semiconductor materials. [, , ]
Introduction to Germanium Nitride (Ge₃N₄)

Historical Context and Discovery of Ge₃N₄

Germanium nitride (Ge₃N₄) emerged as a compound of scientific interest following the isolation of germanium itself. Germanium was discovered in 1886 by German chemist Clemens Winkler, who isolated the element from the mineral argyrodite (Ag₈GeS₆) found in the Himmelsfürst silver mine near Freiberg, Saxony. Winkler named the element "germanium" after his homeland, Germania in Latin, marking a nationalistic tribute consistent with naming conventions of the era [3] [6]. This discovery validated Dmitri Mendeleev's 1869 prediction of "ekasilicon," where he anticipated an element filling the gap below silicon in Group IV, estimating its atomic weight (~72) and density (5.5 g/cm³) with remarkable accuracy [3].

Early investigations into germanium nitride began in the 20th century, with the first experimental realization reported in 1930 through the direct reaction of metallic germanium with ammonia gas at elevated temperatures [4]. Initial research focused primarily on bulk properties and synthesis pathways. For decades, Ge₃N₄ remained a laboratory curiosity with limited technological application, overshadowed by its silicon counterpart. Significant milestones included the identification of its crystalline phases: the trigonal β-phase (space group P31c) was established as the most stable ambient-pressure form, featuring tetrahedrally coordinated germanium atoms and trigonally planar nitrogen atoms. Later, high-pressure synthesis routes yielded the cubic γ-phase (spinel structure, space group Fd3m) [5]. The development of nanostructured forms, such as nanowires and nanobelts, from the late 20th century onwards, revitalized interest in this material [1].

Table 1: Key Historical Milestones in Ge₃N₄ Research

YearMilestoneSignificance
1869Mendeleev predicts "ekasilicon"Predicts existence and properties of germanium
1886Winkler isolates germanium from argyroditeDiscovery and naming of germanium element
1930First synthesis of Ge₃N₄ via Ge + NH₃ reactionConfirmed compound formation and basic stoichiometry [4]
1958Crystal structure determination of β-Ge₃N₄Established atomic arrangement and stability [5]
Early 2000sSynthesis of γ-Ge₃N₄ under high pressureDiscovery of high-pressure polymorph with distinct properties [4] [5]
2005Oxide-assisted nanowire synthesisEnabled 1D nanostructures for advanced applications [1]

Significance in Semiconductor Technology and Optoelectronics

Germanium nitride possesses a suite of properties making it indispensable for advanced semiconductor and optoelectronic applications. Crucially, it addresses a fundamental limitation of germanium: unlike silicon dioxide (SiO₂), germanium dioxide (GeO₂) is inherently unstable. GeO₂ is water-soluble and decomposes at relatively low temperatures (~420°C), rendering it unsuitable for wet processing or high-temperature steps in ultra-large-scale integration (ULSI) fabrication [2]. Ge₃N₄ overcomes this limitation with superior chemical and thermal stability. It is water-insoluble and exhibits a significantly higher thermal decomposition temperature (>900°C) than GeO₂, making it an excellent candidate for surface passivation of germanium devices [2] [5].

As a dielectric material, Ge₃N₄ exhibits a relatively high dielectric constant and demonstrates exceptional performance in reducing leakage currents. Research on metal-insulator-semiconductor (MIS) structures like Ag/Ge₃N₄/Ge and Au/Ge₃N₄/Ge capacitors reveals significantly lower gate leakage current densities compared to traditional silicon-based systems (e.g., poly-Si/SiO₂/Si) while maintaining thermal stability at elevated temperatures [2] [4]. This makes it vital for high-performance germanium-based transistors, where effective passivation preserves the high carrier mobilities inherent to germanium (electron mobility ~3900 cm²/Vs, hole mobility ~1900 cm²/Vs), crucial for faster switching speeds and lower power consumption [2] [3].

Beyond passivation, Ge₃N₄ is emerging in optoelectronics. Its various phases exhibit tunable electronic band gaps, typically large (e.g., β-Ge₃N₄ is a direct band gap semiconductor). Computational studies predict that two-dimensional (2D) single-layer Ge₃N₄ possesses a buckled structure and a wide band gap (~3.6 eV), suggesting potential in ultraviolet optoelectronic devices [4]. Furthermore, its transparency to infrared radiation enables applications in infrared spectroscopy and optics. Recent research explores its role in photocatalytic water splitting, particularly when modified with co-catalysts like RuO₂, and as a potential absorber layer in novel solar cell designs leveraging spinel phases [4].

Table 2: Key Properties and Applications of Germanium Nitride

PropertyValue/CharacteristicTechnological Significance
Thermal Stability (Decomposition Temp)>900°CEnables high-temperature device processing; superior to GeO₂ (~420°C)
Chemical StabilityWater-insoluble; resists hydrolysisStable passivation layer in device fabrication environments
Dielectric PropertiesHigh dielectric constant; Low leakage currentHigh-performance Ge-based MIS capacitors and transistors [2]
Band Gap (β-phase)Direct band gap (~4.5-5.3 eV computational)Potential for optoelectronic applications (UV range) [4]
IR TransparencyTransparent to infrared radiationLenses for IR spectroscopy; Optical fibers [3]
Photocatalytic ActivityModified β-Ge₃N₄ (e.g., with RuO₂)Water splitting for hydrogen production [4]

Comparative Relevance Among Group-IV Nitrides (Silicon Nitride, Carbon Nitride, Tin Nitride)

Germanium nitride occupies a distinct niche within the family of Group-IV nitrides (Carbon Nitride C₃N₄, Silicon Nitride Si₃N₄, Germanium Nitride Ge₃N₄, Tin Nitride Sn₃N₄), each offering unique advantages and limitations dictated by their atomic constituents and bonding.

Silicon Nitride (Si₃N₄) stands as the most technologically mature and widely utilized member. Its exceptional thermal stability, mechanical hardness, and superb dielectric properties have cemented its role in microelectronics as a gate dielectric, passivation layer, etch stop, and diffusion barrier. It is also crucial in structural ceramics and optics. Compared to Ge₃N₄, Si₃N₄ generally exhibits higher thermal conductivity and greater mechanical robustness. However, germanium nitride possesses a lower electron effective mass than its silicon counterpart, potentially offering higher carrier mobility in specific electronic configurations [4]. Furthermore, germanium's higher carrier mobilities compared to silicon translate to potentially faster devices when effectively passivated with Ge₃N₄.

Carbon Nitride (C₃N₄), particularly graphitic carbon nitride (g-C₃N₄), has garnered immense interest in photocatalysis due to its visible-light absorption capability, chemical stability, and non-toxicity. It is extensively researched for applications like water splitting, pollutant degradation, and CO₂ reduction. While Ge₃N₄ is also explored for photocatalysis (especially β-Ge₃N₄ modified for overall water splitting), its wider band gap typically limits absorption to the ultraviolet region. Carbon nitride generally lacks the dielectric properties required for mainstream semiconductor device passivation, a role where Ge₃N₄ excels [4].

Tin Nitride (Sn₃N₄) presents significant challenges related to stability. Tin's lower electronegativity and the tendency of Sn(II) to form make achieving pure, stable Sn₃N₄ difficult. It is more prone to decomposition and oxidation compared to Si₃N₄ and Ge₃N₄. While theoretically interesting for potential narrow band gap applications (e.g., photovoltaics), its instability has hindered widespread technological adoption. Research on Sn₃N₄ is less advanced than on the other Group-IV nitrides. Germanium nitride, with its established stability and dielectric properties, offers a more viable path for semiconductor integration than current tin nitride technology [2] [3].

The synthesis methods also highlight differences. Silicon nitride benefits from well-established industrial processes like Low-Pressure Chemical Vapor Deposition (LPCVD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD). Germanium nitride synthesis often employs techniques like reactive RF magnetron sputtering (enabling room-temperature deposition critical for heat-sensitive substrates like high-purity germanium radiation detectors) [2], ammonolysis of germanium dioxide [2], or oxide-assisted vapor-phase growth for nanostructures [1]. Carbon nitride synthesis typically involves thermal condensation of nitrogen-rich precursors, while tin nitride synthesis remains challenging and less scalable.

Table 3: Comparative Analysis of Group-IV Nitrides

PropertyCarbon Nitride (g-C₃N₄)Silicon Nitride (Si₃N₄)Germanium Nitride (Ge₃N₄)Tin Nitride (Sn₃N₄)
Primary FocusPhotocatalysisStructural ceramics; MicroelectronicsGermanium passivation; Emerging opto.Limited (Stability issues)
Band Gap Type/SizeModerate (~2.7 eV), Indirect/DirectWide (~5 eV), IndirectWide (β: Direct ~4.5-5.3 eV) [4]Narrow (Theoretical ~1-2 eV)
Thermal StabilityModerate (Decomp. ~600°C)Very High (>1600°C)High (>900°C) [5]Low (Decomposes readily)
Chemical StabilityGood in acids/basesExcellentVery Good (Water insoluble) [2]Poor (Oxidizes easily)
Dielectric QualityPoorExcellentVery Good [2]Unknown/Poor
Key AdvantageVisible-light photocatalystMechanical strength; Process maturityGe passivation; IR transparency; MobilityPotential narrow gap
Key DisadvantageLow conductivity; Low SSAHigh stress in filmsLess mature than Si₃N₄Extreme instability
Common SynthesisThermal condensationCVD (LPCVD, PECVD)Sputtering; Ammonolysis; Vapor-phase [1] [2]Limited methods

Properties

CAS Number

12065-36-0

Product Name

Germanium nitride

Molecular Formula

Ge3N4

Molecular Weight

273.9 g/mol

InChI

InChI=1S/Ge3N4/c4-1-7(2-5)3-6

InChI Key

BIXHRBFZLLFBFL-UHFFFAOYSA-N

SMILES

N#[Ge]N([Ge]#N)[Ge]#N

Canonical SMILES

N#[Ge]N([Ge]#N)[Ge]#N

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